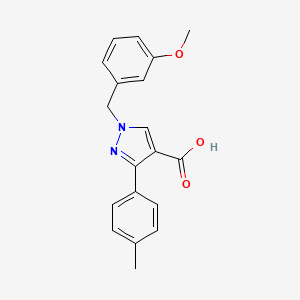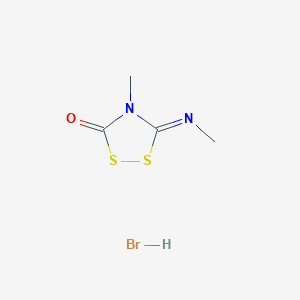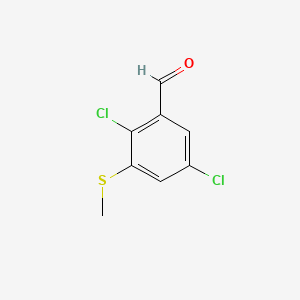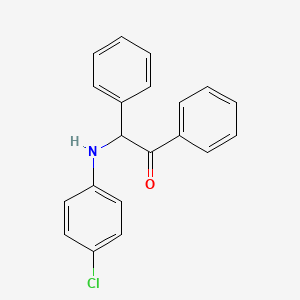
Acetophenone, 2-phenyl-2-(4-chlorophenylamino)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 2-phenyl-2-(4-chlorophenylamino): is an organic compound with the molecular formula C20H16ClNO and a molecular weight of 321.800 . It is a derivative of acetophenone, which is a simple aromatic ketone. This compound is notable for its unique structure, which includes a phenyl group and a 4-chlorophenylamino group attached to the acetophenone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetophenone derivatives often involves multicomponent reactions. One common method includes the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C . Another method involves the protection of the carbonyl group of acetophenone using mercaptoethanol in the presence of Tin(IV) hydrogen phosphate nanodisks as a catalyst at room temperature .
Industrial Production Methods: Industrial production methods for acetophenone derivatives typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Acetophenone, 2-phenyl-2-(4-chlorophenylamino) undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert acetophenone derivatives into corresponding acids or other oxidized products.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetophenone derivatives are widely used in the synthesis of heterocyclic compounds, which are important in various chemical reactions and processes .
Biology and Medicine: These compounds have shown significant biological activities, including antifungal properties. For instance, certain acetophenone derivatives have been found to exhibit antifungal activity against Candida albicans and Penicillium expansum .
Industry: In the industrial sector, acetophenone derivatives are used in the production of resins, fragrances, and other chemical products .
Wirkmechanismus
The mechanism of action of acetophenone, 2-phenyl-2-(4-chlorophenylamino) involves its interaction with specific molecular targets and pathways. For example, certain derivatives can alter the permeability of cell membranes, affecting the growth of fungal hyphae and leading to their death . This mechanism is crucial for its antifungal activity and potential use in developing new pesticides .
Vergleich Mit ähnlichen Verbindungen
Acetophenone: The simplest aromatic ketone, used as a precursor in various chemical reactions.
4-Hydroxy-3-(isopentent-2-yl) acetophenone: Exhibits antifungal activity against Cladosporium herbarum.
Xanthoxylin: Isolated from Melicope borbonica leaves, shows antifungal activity against Candida albicans.
Uniqueness: Acetophenone, 2-phenyl-2-(4-chlorophenylamino) is unique due to its specific structure, which includes both a phenyl group and a 4-chlorophenylamino group. This structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
58268-09-0 |
|---|---|
Molekularformel |
C20H16ClNO |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
2-(4-chloroanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C20H16ClNO/c21-17-11-13-18(14-12-17)22-19(15-7-3-1-4-8-15)20(23)16-9-5-2-6-10-16/h1-14,19,22H |
InChI-Schlüssel |
OKXHEPYTJQIFQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


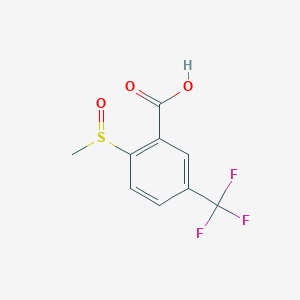
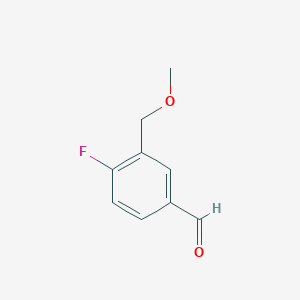
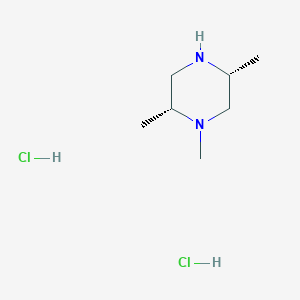
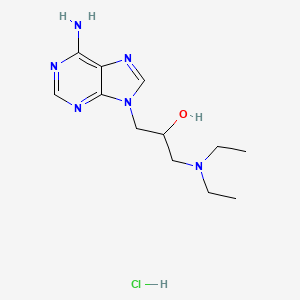
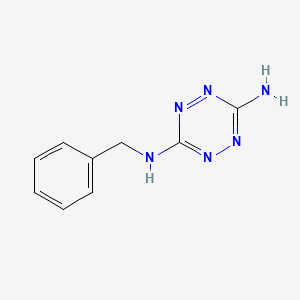


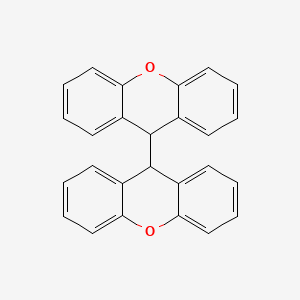
![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)
